molecular formula C11H15Br B12105220 1-(1-Bromobutan-2-yl)-3-methylbenzene

1-(1-Bromobutan-2-yl)-3-methylbenzene

Cat. No.: B12105220
M. Wt: 227.14 g/mol
InChI Key: IGXWPZJICUTPMJ-UHFFFAOYSA-N
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Description

1-(1-Bromobutan-2-yl)-3-methylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where a butyl group substituted with a bromine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromobutan-2-yl)-3-methylbenzene typically involves the bromination of 1-butanol followed by a Friedel-Crafts alkylation reaction. The general steps are as follows:

    Bromination of 1-Butanol: 1-Butanol is treated with hydrobromic acid (HBr) in the presence of a catalyst such as sulfuric acid (H2SO4) to produce 1-bromobutane.

    Friedel-Crafts Alkylation: The 1-bromobutane is then reacted with 3-methylbenzene (m-xylene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromobutan-2-yl)-3-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-(1-Bromobutan-2-yl)-3-methylbenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Agrochemicals: Intermediate in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 1-(1-Bromobutan-2-yl)-3-methylbenzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • 1-(1-Bromobutan-2-yl)benzene
  • 1-(1-Bromobutan-2-yl)-4-methylbenzene
  • 1-(1-Bromobutan-2-yl)-2-methylbenzene

Comparison: 1-(1-Bromobutan-2-yl)-3-methylbenzene is unique due to the position of the methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications in organic synthesis and industrial chemistry.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-(1-bromobutan-2-yl)-3-methylbenzene

InChI

InChI=1S/C11H15Br/c1-3-10(8-12)11-6-4-5-9(2)7-11/h4-7,10H,3,8H2,1-2H3

InChI Key

IGXWPZJICUTPMJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)C1=CC=CC(=C1)C

Origin of Product

United States

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